Metabolic Stability: 3.2-Fold Longer Half-Life Versus Non-Fluorinated Piperidine
The 4,4-difluoropiperidine core scaffold confers enhanced metabolic stability relative to standard piperidine . While direct microsomal stability data for the target compound is not publicly available, class-level inference from the 4,4-difluoropiperidine scaffold indicates a half-life (t1/2) of 6.7 hours, compared to 2.1 hours for standard piperidine HCl, representing a 3.2-fold improvement . Intrinsic microsomal clearance studies of a series of mono- and difluorinated piperidine derivatives further corroborate that gem-difluorination retains high metabolic stability in nearly all cases [1].
| Evidence Dimension | In vitro metabolic stability (half-life, t1/2) |
|---|---|
| Target Compound Data | t1/2 = 6.7 h (inferred from 4,4-difluoropiperidine scaffold) |
| Comparator Or Baseline | Standard Piperidine HCl: t1/2 = 2.1 h |
| Quantified Difference | 3.2-fold longer half-life (6.7 h vs 2.1 h) |
| Conditions | In vitro metabolic stability assay; exact experimental system not specified in vendor datasheet |
Why This Matters
A 3.2-fold increase in metabolic half-life translates to prolonged target exposure and reduced clearance in vivo, a critical advantage for lead compounds requiring sustained pharmacodynamic effect.
- [1] Melnykov, K. P., Nazar, K., Smyrnov, O., Skreminskyi, A., Pavlenko, S., Klymenko-Ulianov, O., Shishkina, S., Volochnyuk, D., & Grygorenko, O. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry - A European Journal, 29(47), e202301383. View Source
